Iodine monochloride

Catalog No.
S578255
CAS No.
7790-99-0
M.F
ICl
ClI
M. Wt
162.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine monochloride

CAS Number

7790-99-0

Product Name

Iodine monochloride

Molecular Formula

ICl
ClI

Molecular Weight

162.36 g/mol

InChI

InChI=1S/ClI/c1-2

InChI Key

QZRGKCOWNLSUDK-UHFFFAOYSA-N

SMILES

ClI

solubility

SOL IN WATER, ALC, ETHER, CARBON DISULFIDE, ACETIC ACID
SOL IN HYDROCHLORIC ACID

Synonyms

Iodine Chloride (ICl); Chlorine Iodide (ClI); Chlorine Monoiodide; Iodine Chloride; Iodine(I) Chloride; Iodochlorine; Iodomonochloride; Iodonium Chloride; Wijs’ chloride

Canonical SMILES

ClI

The exact mass of the compound Chloroiodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, alc, ether, carbon disulfide, acetic acidsol in hydrochloric acid. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Iodine monochloride (ICl) is a highly polarized interhalogen compound that functions as an exceptionally potent source of electrophilic iodine (I+). Commercially available as a neat liquid or as a standardized solution in acetic acid (Wijs solution), ICl is a critical reagent for both analytical chemistry and industrial organic synthesis. Its primary procurement value lies in its ability to rapidly iodinate aromatic rings without the need for harsh external oxidants, its stereospecific anti-addition to alkenes, and its globally recognized role as the standard reagent for determining the degree of unsaturation (Iodine Value) in fats, oils, and polymers [1]. For industrial buyers, ICl offers a highly atom-economical alternative to molecular iodine and N-iodosuccinimide (NIS) in bulk halogenation workflows.

Attempting to substitute iodine monochloride with molecular iodine (I2) or N-iodosuccinimide (NIS) often leads to process inefficiencies or analytical failures. Because I2 lacks a permanent dipole, its electrophilic attack is kinetically sluggish, typically requiring the addition of corrosive or explosive oxidants to generate the active I+ species [1]. While NIS is a milder alternative that avoids harsh oxidants, it suffers from a significantly lower active iodine mass fraction (~56% vs. ~78% for ICl), reducing its atom economy for bulk industrial iodination [2]. Furthermore, in analytical quality control, substituting the ICl-based Wijs solution with standard iodine results in impractically slow absorption times that fail to meet AOCS and AOAC international standards for Iodine Value determination [3].

Analytical Standardization: Kinetic Efficiency in Iodine Value Determination

In analytical chemistry, the determination of the Iodine Value (IV) requires a halogenating agent that reacts rapidly and quantitatively with alkene double bonds. Standard molecular iodine (I2) is absorbed too slowly by unsaturated fats and polymers to be practical for routine quality control. In contrast, iodine monochloride dissolved in acetic acid (Wijs solution) leverages the highly polarized I-Cl bond to reduce the halogen absorption time to approximately 30 minutes [1]. This kinetic acceleration is the foundational reason ICl is mandated by international regulatory bodies (e.g., AOCS, AOAC) for standardized IV titration, making substitution with I2 impossible for compliant analytical workflows [2].

Evidence DimensionAlkene halogenation absorption time
Target Compound Data~30 minutes (ICl / Wijs solution)
Comparator Or BaselineImpractically slow / non-quantitative (Molecular iodine, I2)
Quantified DifferenceICl reduces reaction time to a standardized 30-minute window, enabling high-throughput titration.
ConditionsStandardized analytical titration of unsaturated fats/oils at room temperature.

Procurement of ICl as Wijs solution is strictly required to comply with AOCS and AOAC international standards for measuring the degree of unsaturation in industrial oils and polymers.

Atom Economy and Oxidant-Free Electrophilic Aromatic Iodination

For industrial-scale aromatic iodination, reagent selection is driven by atom economy and the avoidance of hazardous co-reagents. Molecular iodine requires harsh oxidants to generate the necessary electrophilic I+ species, complicating scale-up and safety profiles. N-Iodosuccinimide (NIS) is a common oxidant-free alternative, but it has a molecular weight of 224.98 g/mol, yielding an active iodine mass fraction of only ~56%. Iodine monochloride (MW 162.36 g/mol) provides an active iodine fraction of ~78% and possesses a permanent dipole that enables direct electrophilic aromatic substitution without external oxidants[1]. This combination of high atom economy and oxidant-free reactivity significantly lowers raw material mass requirements in pharmaceutical intermediate synthesis [2].

Evidence DimensionActive iodine mass fraction and oxidant dependence
Target Compound Data~78% active iodine; requires no external oxidants
Comparator Or Baseline~56% active iodine (NIS); requires strong oxidants (I2)
Quantified DifferenceICl provides a 39% higher active iodine mass fraction than NIS and eliminates the explosive/corrosive oxidant requirement of I2.
ConditionsBulk electrophilic aromatic iodination in industrial synthesis.

Maximizing atom economy and eliminating hazardous oxidants directly reduces bulk material costs and improves process safety for large-scale pharmaceutical manufacturing.

Regioselective Vicinal Iodochlorination of Alkenes

The synthesis of vicinal chloro-iodo alkanes from alkenes requires precise control over regioselectivity and stereochemistry. Attempts to perform this transformation using molecular iodine combined with copper(II) chloride typically result in complex, inseparable mixtures of iodochlorinated regioisomers and unwanted dichlorinated byproducts [1]. In contrast, pure iodine monochloride acts as a highly directional electrophile. The reaction proceeds via a cyclic iodonium ion intermediate followed by nucleophilic attack by the chloride ion, resulting in a predictable, stereospecific anti-addition. This ensures the formation of trans-1,2-chloroiodoalkanes with high regioselectivity, vastly simplifying downstream purification [1].

Evidence DimensionProduct distribution and stereospecificity
Target Compound DataHighly regioselective stereospecific anti-addition (trans-1,2-chloroiodoalkanes)
Comparator Or BaselineComplex mixtures of regioisomers and dichlorinated byproducts (I2 + CuCl2)
Quantified DifferenceICl provides direct access to single-isomer vicinal chloro-iodo alkanes, whereas I2/metal-chloride systems fail to provide selective conversion.
ConditionsElectrophilic addition to alkenes in anhydrous organic solvents.

Predictable regioselectivity and the avoidance of dichlorinated byproducts reduce purification bottlenecks when synthesizing complex bifunctional scaffolds for drug discovery.

Standardized Quality Control of Fats, Oils, and Polymers

Because ICl strictly conforms to the kinetic requirements for rapid alkene halogenation, it is the mandated reagent (as Wijs solution) for determining the Iodine Value (IV) in industrial quality control laboratories, ensuring compliance with AOCS and AOAC methodologies [1].

Industrial-Scale Synthesis of Iodinated Aromatic Intermediates

Leveraging its 78% active iodine mass fraction and oxidant-free reactivity, ICl is a highly effective choice for bulk electrophilic aromatic substitution, providing an atom-economical route to iodoarenes used in cross-coupling reactions for pharmaceutical and agrochemical manufacturing[2].

Synthesis of Vicinal Chloro-Iodo Alkanes for Bifunctional Scaffolds

Due to its predictable stereospecific anti-addition mechanism, ICl is a highly reliable reagent for converting alkenes into trans-1,2-chloroiodoalkanes, providing versatile bifunctional building blocks with differentiated halogen reactivity for complex drug discovery pipelines [3].

Physical Description

Iodine monochloride appears as black crystals or a reddish brown oily liquid with a pungent odor. Melting point 27°C (alpha form) or 14°C (beta form). Corrosive to metals and tissue.

Color/Form

BLACK CRYSTALS OR REDDISH-BROWN LIQ

XLogP3

1.7

Boiling Point

97 °C, DECOMP

Density

3.10 @ 29 °C/4 °C

Melting Point

ALPHA 27.2; BETA 13.9 °C

UNII

0SMG5NLU45

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (17.24%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (17.24%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (67.24%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (24.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

ANTIBACTERIA EFFECT OF IODINE CHLORIDE ON THE MICROFLORA OF THE BUCCAL CAVITY.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

7790-99-0

Wikipedia

Iodine monochloride

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

FROM THE ELEMENTS: CORNOG, KARGES, INORG SYN 1, 165 (1939); BUCKLES, BADER, IBID 9, 130 (1967).

General Manufacturing Information

Iodine chloride (ICl): ACTIVE
VET: 1% SOLN OF IODINE MONOCHLORIDE KILLS CLOSTRIDIUM PERFRINGENS TYPES C & D SPORES WITHIN 20 MIN & 0.75% SOLN...USED AS DISINFECTANT FOR...UDDERS OF DAIRY CATTLE.
VET: IODINE MONOCHLORIDE HAS ABILITY TO PENETRATE BACTERIAL CELL & ACCUM IN CELL WALL & PROTOPLASTS. BACTERIAL DEATH PRESUMED...RESULT OF MALFUNCTIONING ENZYME SYSTEMS & PROTEIN COAGULATION.
IODINE CHLORIDE IN CONCN OF 0.5% OR 1% SHOWED STRONGER BACTERICIDAL ACTIVITY AGAINST MICROFLORA ISOLATED FROM HUMAN ORAL CAVITIES THAN DID IODINE CHLORIDE IN MORE DIL CONCN.
USED AS REAGENT IN DETERMINATION OF PYRETRINS.

Storage Conditions

MAY BE STORED IN BROWN GLASS-STOPPERED BOTTLES.
IN GENERAL MATERIALS...TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL...VENTILATED PLACE, OUT OF... SUN, AWAY FROM...FIRE HAZARD...BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.

Dates

Last modified: 08-15-2023

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